2-Methylquinazoline-4-carbonitrile

Description

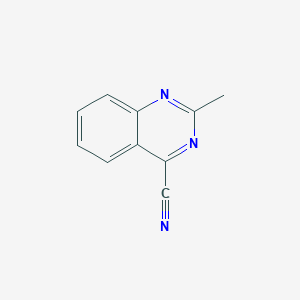

2-Methylquinazoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core with a methyl group at the 2-position and a cyano group at the 4-position.

Properties

CAS No. |

65078-93-5 |

|---|---|

Molecular Formula |

C10H7N3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-methylquinazoline-4-carbonitrile |

InChI |

InChI=1S/C10H7N3/c1-7-12-9-5-3-2-4-8(9)10(6-11)13-7/h2-5H,1H3 |

InChI Key |

JWQALKGDUDMOGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with acetic anhydride can yield the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The cyano group (-C≡N) in 2-methylquinoline-4-carbonitrile can undergo several transformations:

-

Hydrogenation : Reduction of the nitrile group to an amine (-NH₂) using catalysts like Raney Ni/H₂ .

-

Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

-

Cyanide-to-amide : Reaction with amines to form imine derivatives.

For example, in related quinazolinone derivatives, nitrile groups are hydrogenated to generate free amines, which can be further coupled to other functional groups (e.g., esters, pyrimidines) .

Pharmacological and Biological Relevance

While the search results do not directly address the biological activity of 2-methylquinoline-4-carbonitrile , related quinazolinone derivatives exhibit:

-

Antibacterial activity against methicillin-resistant Staphylococcus aureus (MIC ≤ 0.03 μg/mL) .

-

Anticancer potential , with SAR studies highlighting substituent effects on potency .

-

DPP-4 inhibition and antidiabetic properties in thiazoline-linked hybrids .

Key Limitations and Gaps

-

Synthetic challenges : Nitrile-containing heterocycles often require careful control of reaction conditions (e.g., stoichiometry, temperature) to avoid side reactions .

-

Functional group tolerance : The presence of a nitrile group may restrict certain reactions (e.g., nucleophilic substitution) due to its electron-withdrawing nature.

Scientific Research Applications

Synthesis of 2-Methylquinazoline-4-carbonitrile

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted anilines with carbonyl compounds. This compound serves as a precursor for numerous derivatives that exhibit enhanced biological activities. The synthetic routes typically emphasize efficiency and yield, aiming to facilitate further modifications for pharmacological evaluations.

Anticancer Properties

Quinazoline derivatives, including this compound, have shown promising anticancer activity. Research indicates that compounds within this class can inhibit tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer. For instance, studies have demonstrated that modifications at the 2-position of the quinazoline scaffold can significantly enhance anticancer efficacy against cell lines like MCF-7 and HepG2 .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 20.98 |

| Chloromethyl derivatives | HepG2 | 7.09 |

| Phenyl thiosemicarbazide derivative | MCF-7 | 13.46 |

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been extensively studied. This compound and its analogs exhibit activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies reveal that specific substitutions can enhance antimicrobial potency .

Table 2: Antimicrobial Activity against Various Pathogens

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| Fluorinated derivatives | Pseudomonas aeruginosa | 1 |

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. Research has indicated that certain modifications can lead to significant reductions in inflammation markers in vivo, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of quinazoline derivatives:

- A study demonstrated that a series of modified quinazolines exhibited potent anticancer activity through inhibition of dihydrofolate reductase enzyme (DHFR), which is crucial in cancer cell proliferation .

- Another research focused on the synthesis of novel quinazolinone derivatives that displayed significant antimicrobial activity against resistant strains, indicating their potential as new antibiotics .

- In vivo studies have shown that certain quinazoline derivatives can effectively reduce tumor growth in animal models, further supporting their application in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Methylquinazoline-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some quinazoline derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Quinazoline: The parent compound with a similar core structure but without the methyl and cyano groups.

2-Methylquinazoline: Lacks the cyano group at the 4-position.

4-Cyanoquinazoline: Lacks the methyl group at the 2-position.

Uniqueness: 2-Methylquinazoline-4-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Biological Activity

2-Methylquinazoline-4-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly within the realms of anticancer, antibacterial, and enzyme inhibition. The quinazoline scaffold has been extensively studied for its potential therapeutic applications, making it a focal point in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Its molecular formula is with a molecular weight of 168.18 g/mol. The presence of the carbonitrile group at position 4 enhances its reactivity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds containing this scaffold exhibit cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Testing : In vitro studies have shown that this compound exhibits significant cytotoxicity against several human cancer cell lines, including HCT116 (colon), MCF-7 (breast), and HepG2 (liver). For instance:

Cell Line IC50 (µM) Reference Compound IC50 (µM) HCT116 10.58 Doxorubicin: 8.55 MCF-7 11.94 Doxorubicin: 8.90 HepG2 7.09 Doxorubicin: 8.55

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been investigated, revealing promising results against both drug-sensitive and drug-resistant bacterial strains.

-

Inhibition Studies : The compound has shown activity against various bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 1 µg/mL for certain derivatives .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 1 Escherichia coli 2 Enterococcus faecium 4

Enzyme Inhibition

Quinazolines are known for their ability to inhibit various enzymes linked to disease pathways:

- Dihydrofolate Reductase (DHFR) : Certain derivatives have been documented to inhibit DHFR in bacterial species, which is crucial for bacterial growth and survival .

- Tyrosine Kinase Inhibition : The quinazoline scaffold is recognized for its role in inhibiting tyrosine kinases involved in cancer progression, further solidifying its therapeutic potential in oncology .

Case Studies

Several case studies illustrate the efficacy of this compound:

-

Study on Anticancer Activity :

- A systematic evaluation of various derivatives showed that modifications at different positions on the quinazoline ring significantly influenced cytotoxicity against cancer cell lines.

- Compounds with an N-azetidinone moiety exhibited enhanced activity against HepG2 cells compared to standard treatments .

- Antibacterial Efficacy :

Q & A

Q. What are the common synthetic routes for 2-methylquinazoline-4-carbonitrile, and how do reaction conditions impact yield?

- Methodological Answer : this compound is synthesized via oxidative cyclization of 2-aminobenzamides using electrochemical methods. Key parameters include:

- Electrode system : Aluminum and carbon electrodes in acetic acid electrolyte under mild conditions (room temperature) to avoid polymerization or side reactions .

- Catalyst-free approach : Avoids transition metals, reducing purification complexity .

- Alternative thermal routes : High-temperature methods (170–200°C) with equimolar reactants improve efficiency but risk side reactions (e.g., stable catalyst-reactant complexes) .

- Yield optimization : Lower reaction temperatures (e.g., 170°C) and reduced fusion times (20–30 min) enhance reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Solvent choice (CDCl3 vs. [D6]DMSO) affects peak resolution; CDCl3 is preferred for solubility and clarity .

- IR spectroscopy : Confirms nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and methyl group presence .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How is crystallographic data for this compound derivatives obtained?

- Methodological Answer :

- X-ray diffraction : Single-crystal analysis (e.g., CCDC-971311) provides bond angles, torsion angles, and ring puckering parameters .

- Data repositories : Access via Cambridge Crystallographic Data Centre (CCDC) for structural validation .

Advanced Research Questions

Q. How do substituents on the quinazoline core influence electrochemical synthesis efficiency?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Nitrile (-CN) at position 4 stabilizes intermediates, facilitating cyclization .

- Steric effects : Methyl groups at position 2 reduce steric hindrance compared to bulkier substituents, improving cyclization yields .

- Contradictions : High yields in electrochemical methods contrast with thermal routes, where excess catalyst or prolonged heating degrades products .

Q. What mechanistic insights explain side reactions during this compound synthesis?

- Methodological Answer :

- Polymerization : Prolonged heating or excess catalyst induces dimerization/polymerization, detectable via HPLC or TLC .

- Byproduct formation : Competing pathways (e.g., amidine intermediate decomposition) require monitoring via in-situ FTIR or NMR .

- Mitigation : Use of scavengers (e.g., molecular sieves) or low-temperature electrochemical methods suppresses side reactions .

Q. How can discrepancies in reported 13C NMR data for quinazoline derivatives be resolved?

- Methodological Answer :

- Standardization : Use internal standards (e.g., TMS) and consistent solvent systems (CDCl3) for comparative analysis .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignments .

- Contradictions : Literature gaps in 13C NMR data for alkoxy-substituted derivatives highlight the need for targeted studies .

Q. What strategies optimize the scalability of this compound synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize thermal degradation and improve heat transfer for high-temperature routes .

- Green chemistry : Solvent-free conditions or recyclable catalysts (e.g., Al electrodes) align with sustainability goals .

- Process analytical technology (PAT) : In-line monitoring (e.g., Raman spectroscopy) ensures reaction control during scale-up .

Q. How does the nitrile group at position 4 influence biological activity in drug discovery?

- Methodological Answer :

- Pharmacophore role : The nitrile enhances binding to kinase active sites (e.g., EGFR inhibitors) via dipole interactions .

- Metabolic stability : Cyano groups resist oxidative metabolism, improving pharmacokinetic profiles in anticancer studies .

- Structure-activity relationships (SAR) : Methyl substitution at position 2 balances lipophilicity and solubility for in vitro assays .

Data Contradiction Analysis

Q. Why do electrochemical and thermal synthesis methods report conflicting yields for this compound?

- Analysis :

- Reaction conditions : Electrochemical methods (room temperature, no catalyst) minimize side reactions, achieving >80% yields, whereas thermal routes (170–200°C) suffer from decomposition (yields ~50–60%) .

- Catalyst interference : Excess catalyst in thermal methods forms stable complexes, reducing product isolation efficiency .

Q. How to address inconsistencies in spectral data across studies?

- Resolution strategies :

- Reproducibility protocols : Adopt standardized NMR parameters (e.g., 400 MHz, CDCl3) and publish full spectral datasets .

- Collaborative validation : Cross-laboratory studies using shared reference samples (e.g., CCDC-971311) ensure data consistency .

Safety and Storage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.